molecular formula C7H6BrF B1266450 2-Bromo-5-fluorotoluene CAS No. 452-63-1

2-Bromo-5-fluorotoluene

Cat. No. B1266450
M. Wt: 189.02 g/mol
InChI Key: RJPNVPITBYXBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07094777B2

Procedure details

To a solution of 2-bromo-5-fluorotoluene (5 g, 26.5 mmol) in DMF (65 ml) and water (15 ml) was added butyl vinyl ether (6.6 g, 65.9 mmol), palladium acetate (0.18 g, 0.8 mmol), 1,3-bis(diphenylphosphino)propane (0.72 g, 1.75 mmol) and potassium carbonate (4.4 g, 31.8 mmol). The reaction was heated at 80° C. for 48 h under nitrogen. The cooled reaction mixture was diluted with EtOAc (˜250 ml) and concentrated HCl added and shaken. Further EtOAc and water were added to obtain an easier separation of the 2 layers. The organic layer was washed with brine, dried (MgSO4), and concentrated. The residue was purified on a plug of silica eluting with 3% EtOAc/isohexane to give the title compound as an oil (1.95 g, 49%). 1H NMR (400 MHz, d6-DMSO) δ 2.45 (3H, s), 2.54 (3H, s), 7.13–7.17 (2H, m), 7.89–7.93 (1H, m).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
0.72 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.18 g
Type
catalyst
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH3:9].[CH:10]([O:12]CCCC)=[CH2:11].C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O.CCOC(C)=O.Cl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:10](=[O:12])[CH3:11])=[C:3]([CH3:9])[CH:4]=1 |f:3.4.5,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C
Name
Quantity
6.6 g
Type
reactant
Smiles
C(=C)OCCCC
Name
Quantity
0.72 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
65 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
0.18 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
an easier separation of the 2 layers
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a plug of silica eluting with 3% EtOAc/isohexane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.